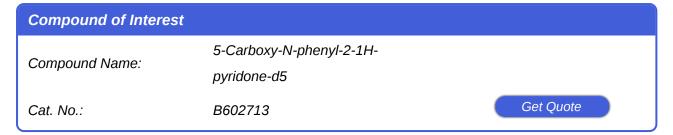


Pirfenidone Metabolism: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirfenidone is an orally administered pyridone molecule with established anti-inflammatory and antifibrotic properties, approved for the treatment of idiopathic pulmonary fibrosis (IPF).[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is dominated by rapid and extensive hepatic metabolism. This guide provides an in-depth examination of the metabolic pathways of pirfenidone, the characteristics of its major metabolites, and the experimental methodologies used to elucidate these processes. A thorough understanding of its metabolism is critical for optimizing therapeutic strategies, managing drug-drug interactions, and ensuring patient safety.

Metabolic Pathways

Pirfenidone undergoes extensive metabolism in the liver, with approximately 70-80% of the drug being processed by cytochrome P450 (CYP) enzymes.[2] Less than 1% of the administered dose is excreted as the unchanged parent drug.[2] The metabolic process primarily involves oxidation, leading to the formation of several metabolites.

Primary Oxidation Pathway





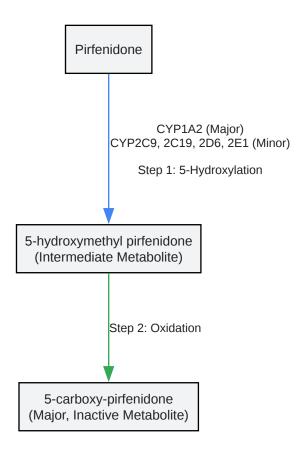


The principal metabolic route for pirfenidone is the oxidation of its 5-methyl group. This process occurs in two main steps:

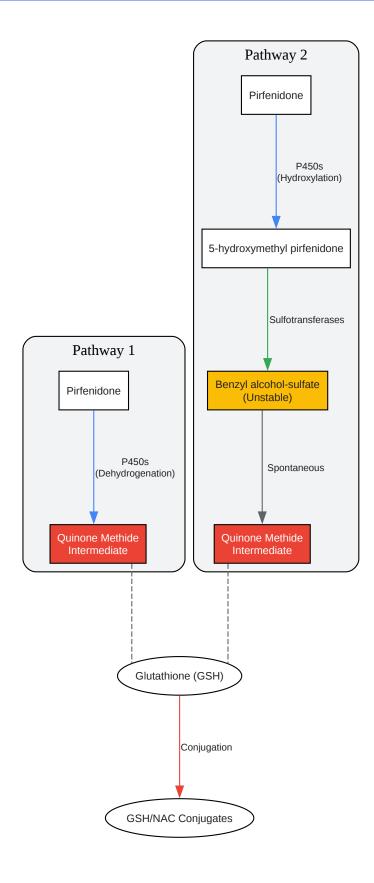
- 5-Hydroxylation: The methyl group is first hydroxylated to form the intermediate metabolite, 5-hydroxymethyl pirfenidone.
- Oxidation to Carboxylic Acid: This intermediate is subsequently oxidized to form the major and final metabolite, 5-carboxy-pirfenidone.[3][4]

This biotransformation from pirfenidone to 5-hydroxymethyl pirfenidone is considered the rate-limiting step in its metabolism.[4] In humans, only the parent pirfenidone and the 5-carboxy-pirfenidone metabolite are found in significant quantities in the plasma.[2] While most sources describe the 5-carboxy-pirfenidone metabolite as inactive[1][5][6][7], some reports suggest it may possess pharmacological activity.[8][9]

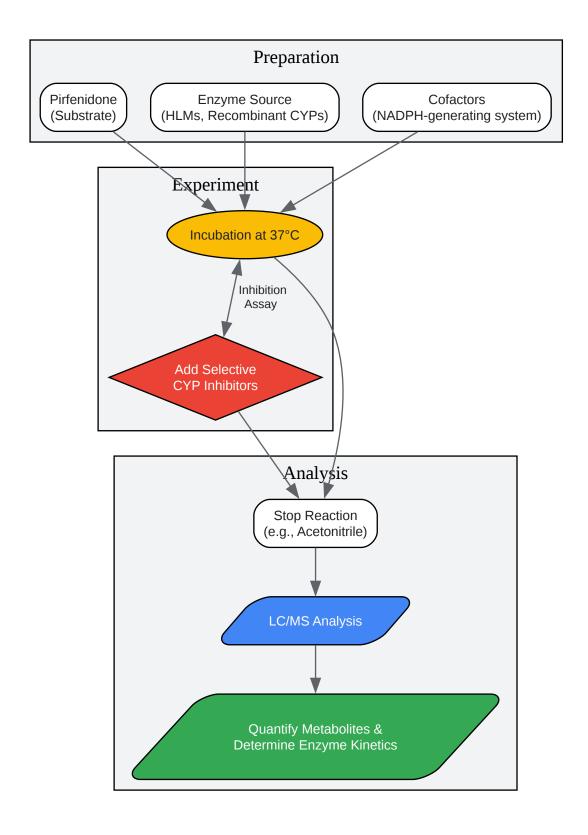












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